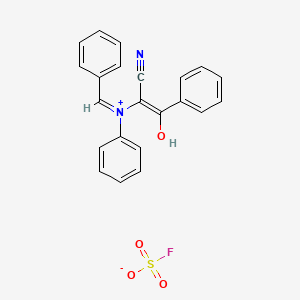
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonyl, sulfinyl, and carbamoyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds that are subsequently reacted under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbonyl compounds. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfonyl group, while reduction can lead to the formation of simpler amine derivatives.
Aplicaciones Científicas De Investigación
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to changes in their structure and activity. These interactions can affect various biological processes, making the compound useful in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Methomyl: Another compound with similar functional groups, used as an insecticide.
Acetimidic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is unique due to its combination of multiple functional groups, which provide it with a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
72248-51-2 |
|---|---|
Fórmula molecular |
C22H17FN2O4S |
Peso molecular |
424.4 g/mol |
InChI |
InChI=1S/C22H16N2O.FHO3S/c23-16-21(22(25)19-12-6-2-7-13-19)24(20-14-8-3-9-15-20)17-18-10-4-1-5-11-18;1-5(2,3)4/h1-15,17H;(H,2,3,4)/b22-21-,24-17?; |
Clave InChI |
KLRPUDUCMXLCJQ-GTNUDWTHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)/C(=C(/C3=CC=CC=C3)\O)/C#N.[O-]S(=O)(=O)F |
SMILES canónico |
C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C#N.[O-]S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
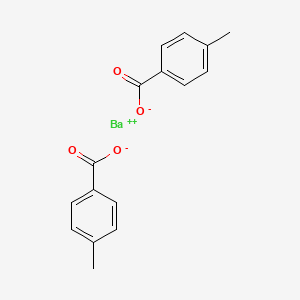
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
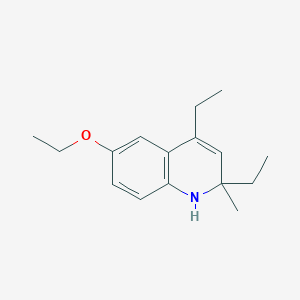

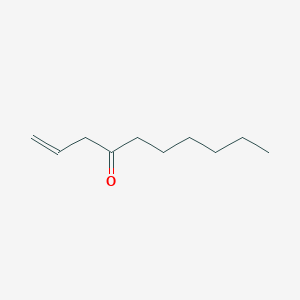
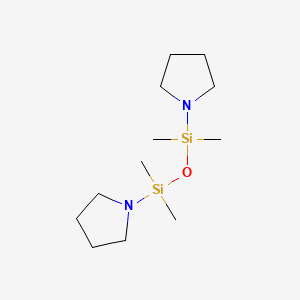
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)

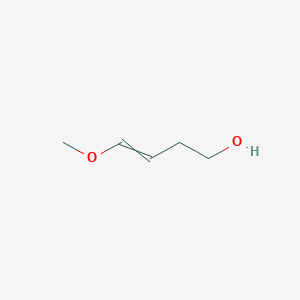


![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
